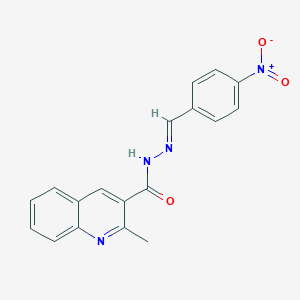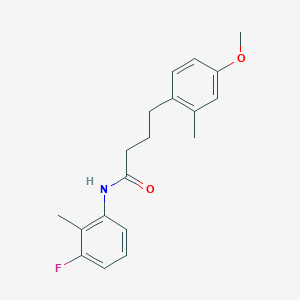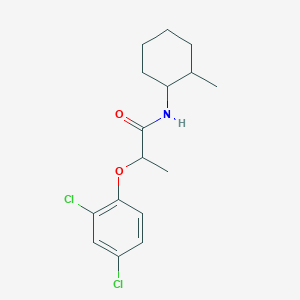
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBQCH is a quinoline derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or by inducing apoptosis in cancer cells. This compound has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in neurotransmitter signaling. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial activities. It has also been reported to inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its potential to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on specific physiological processes. Furthermore, this compound has not been extensively tested in vivo, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the directions is to further investigate its mechanism of action and its effects on specific physiological processes. This could lead to the development of new drugs that target specific enzymes or pathways. Another direction is to test this compound in vivo to evaluate its potential applications in clinical settings. Furthermore, the synthesis of new derivatives of this compound could lead to the development of more potent and selective compounds. Overall, the research on this compound has the potential to provide valuable insights into the development of new drugs and the understanding of specific physiological processes.
Synthesis Methods
Several methods have been reported for the synthesis of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the most commonly used methods involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrazine hydrate to yield this compound. Other methods involve the use of different reagents and solvents, such as sodium hydroxide and ethanol, or 4-nitrobenzaldehyde and ammonium acetate.
Scientific Research Applications
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs. This compound has also been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in several physiological processes.
properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-4-2-3-5-17(14)20-12)18(23)21-19-11-13-6-8-15(9-7-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChI Key |
KTKIQMXTYUDITL-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)




![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)


